molecular formula C10H9BrF3NO B3015227 N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 1057246-44-2

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B3015227
CAS No.: 1057246-44-2
M. Wt: 296.087
InChI Key: QSRMSKQYDZYJCN-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C10H9BrF3NO It is characterized by the presence of a bromophenyl group and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromophenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 2-bromophenethylamine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at a low temperature to prevent side reactions.

    Procedure: The 2-bromophenethylamine is added to a solution of trifluoroacetic anhydride in dichloromethane. The mixture is stirred at low temperature until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Reduction: Products include amines and alcohols.

    Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-bromophenyl)acetamide: Similar structure but with an ethyl group instead of the trifluoroacetamide moiety.

    2-Bromophenethyl alcohol: Contains a hydroxyl group instead of the trifluoroacetamide moiety.

    N-(4-bromophenyl)ethylamine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRMSKQYDZYJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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